molecular formula C10H14O2 B14418994 Ethyl 5-methyl-4-methylidenehex-2-ynoate CAS No. 80220-88-8

Ethyl 5-methyl-4-methylidenehex-2-ynoate

Cat. No.: B14418994
CAS No.: 80220-88-8
M. Wt: 166.22 g/mol
InChI Key: OLIFFHOFHVOINO-UHFFFAOYSA-N
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Description

Ethyl 5-methyl-4-methylidenehex-2-ynoate is an organic compound with the molecular formula C10H14O2 It is a derivative of hexynoic acid and is characterized by the presence of an ethyl ester group, a methyl group, and a methylidene group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 5-methyl-4-methylidenehex-2-ynoate typically involves the esterification of 5-methyl-4-methylidenehex-2-ynoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and catalyst concentration can optimize the production process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-methyl-4-methylidenehex-2-ynoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the triple bond to a double or single bond, yielding alkenes or alkanes.

    Substitution: The ester group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.

    Substitution: Nucleophiles such as amines or alcohols can react with the ester group under basic or acidic conditions.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alkenes or alkanes.

    Substitution: Amides, alcohols, or other ester derivatives.

Scientific Research Applications

Ethyl 5-methyl-4-methylidenehex-2-ynoate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme-catalyzed reactions and metabolic pathways.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ethyl 5-methyl-4-methylidenehex-2-ynoate involves its interaction with various molecular targets. The ester group can undergo hydrolysis to release the corresponding acid and alcohol, which can then participate in further biochemical reactions. The triple bond in the compound’s structure can also interact with enzymes and other proteins, influencing their activity and function.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 5-methylhex-2-ynoate: Lacks the methylidene group, resulting in different reactivity and properties.

    Methyl 5-methyl-4-methylidenehex-2-ynoate: Similar structure but with a methyl ester group instead of an ethyl ester group.

    Ethyl 4-methylidenehex-2-ynoate: Lacks the methyl group, affecting its chemical behavior.

Uniqueness

This compound is unique due to the presence of both a methylidene and a methyl group, which confer distinct reactivity and potential applications compared to its analogs. The combination of these functional groups allows for a wide range of chemical transformations and interactions, making it a valuable compound in various research and industrial contexts.

Properties

CAS No.

80220-88-8

Molecular Formula

C10H14O2

Molecular Weight

166.22 g/mol

IUPAC Name

ethyl 5-methyl-4-methylidenehex-2-ynoate

InChI

InChI=1S/C10H14O2/c1-5-12-10(11)7-6-9(4)8(2)3/h8H,4-5H2,1-3H3

InChI Key

OLIFFHOFHVOINO-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C#CC(=C)C(C)C

Origin of Product

United States

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